![molecular formula C32H26N4O5 B2855431 (benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide CAS No. 1796921-88-4](/img/structure/B2855431.png)
(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide
Descripción
This compound is a structurally complex heterocyclic molecule featuring a bicyclo[5.4.0]undeca-tetraene core fused with a benzodioxolane moiety. Key structural elements include:
- Bicyclo[5.4.0]undeca-tetraene system: A fused 7- and 5-membered ring system with conjugated double bonds, providing rigidity and planar geometry that may influence electronic properties and binding interactions .
- 2,5-Diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo substituents: These introduce multiple hydrogen-bond acceptors (oxo groups) and a hydrophobic 2-methylphenyl group, which may enhance membrane permeability .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O5/c1-20-9-5-6-12-23(20)26(37)18-36-25-14-8-7-13-24(25)29(21-10-3-2-4-11-21)34-30(31(36)38)35-32(39)33-22-15-16-27-28(17-22)41-19-40-27/h2-17,30H,18-19H2,1H3,(H2,33,35,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHICZAXCWYSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound can be characterized by its intricate structure that combines multiple functional groups, including a dioxole ring and a bicyclic system.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of the target compound are summarized below.
Anticancer Activity
A study on structurally related compounds has shown promising cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) | Activity Level |
---|---|---|---|
Compound A | MDA-MB 231 | 8.9 | Moderate |
Compound B | HeLa | <10 | High |
Compound C | A549 | >10 | Inactive |
These results suggest that modifications to the bicyclic structure can enhance or diminish cytotoxicity against specific cancer types .
The mechanism of action for similar compounds often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of electron-withdrawing groups in the structure may enhance the compound's ability to interact with cellular targets, leading to increased efficacy against tumor cells.
Case Studies
Several case studies have evaluated the biological activity of compounds structurally related to our target compound:
- Study on Dioxole Derivatives : This research focused on derivatives of benzo[d][1,3]dioxole and their interactions with GABA-A receptors. The findings indicated that these derivatives could act as agonists with reduced toxicity compared to traditional benzodiazepines .
- Synthesis and Evaluation : Another study synthesized a series of quinone derivatives and tested their cytotoxicity against human cancer cell lines using the MTT assay. The results highlighted that certain substitutions on the quinone scaffold significantly improved antitumor activity while minimizing side effects .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in predicting the biological activity of complex compounds:
- SAR Analysis : Modifications in the functional groups attached to the bicyclic core significantly affected both potency and selectivity towards cancer cell lines.
- In Vitro Studies : Various in vitro assays have been employed to assess cytotoxicity and mechanism of action, revealing that compounds with a similar backbone often exhibit synergistic effects when combined with conventional chemotherapeutics.
Aplicaciones Científicas De Investigación
Structural Features
The compound contains:
- A benzo[3,4-d]1,3-dioxole ring, which is known for its electron-donating properties.
- A bicyclic core that enhances its biological activity.
- Amino and formamide functional groups that may participate in hydrogen bonding and other interactions.
Anticancer Activity
Recent studies have indicated that derivatives of the benzo[3,4-d]1,3-dioxole scaffold exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have been shown to inhibit angiogenesis and overcome chemoresistance in cancer cells by modulating P-glycoprotein efflux activity .
Case Study: Inhibition of Angiogenesis
A study highlighted the efficacy of a related compound in inhibiting angiogenesis in tumor models. The mechanism involved the downregulation of vascular endothelial growth factor (VEGF), which is crucial for blood vessel formation in tumors .
Antimicrobial Properties
The presence of the dioxole structure has been linked to antimicrobial activity against various pathogens. Compounds featuring this moiety have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilicity of the dioxole ring .
Neuroprotective Effects
Research has suggested that compounds derived from benzo[3,4-d]1,3-dioxole can protect neuronal cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role in disease progression.
Organic Electronics
The unique electronic properties of the dioxole moiety make it suitable for applications in organic electronics. Its ability to act as an electron donor allows for its use in organic photovoltaic devices and organic light-emitting diodes (OLEDs).
Case Study: OLED Performance
Research has demonstrated that incorporating dioxole-based compounds into OLEDs enhances device efficiency due to improved charge carrier mobility and light emission properties. These findings suggest potential for further development of high-performance organic electronic materials .
Summary Table of Applications
Application Area | Specific Use | Mechanism/Notes |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibition of angiogenesis; overcoming chemoresistance |
Antimicrobial agents | Disruption of bacterial membranes | |
Neuroprotective agents | Protection against oxidative stress | |
Material Science | Organic electronics | Used in OLEDs and photovoltaic devices |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues from Evidence
The following compounds share structural or synthetic similarities with the target molecule:
Key Comparative Insights
Core Heterocyclic Systems: The target compound’s bicyclo[5.4.0] system is distinct from simpler heterocycles like thiazolidin () or oxadiazole (). ’s boron-containing benzooxadiazole highlights how heteroatom substitution (e.g., boron vs. nitrogen) modulates electronic properties and applications .
Substituent Effects: The benzodioxolane group in the target compound contrasts with 4-bromo-3-methylphenyl () and glucopyranosyl (). These differences impact solubility: glucopyranosyl derivatives are more hydrophilic, while bromophenyl groups enhance halogen bonding . The 2-methylphenyl group in the target compound and ’s analog suggests shared hydrophobicity, favoring blood-brain barrier penetration .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling reactions similar to (thiazolidin-quinazolin derivatives) and (boron-based compounds). However, its bicyclo core may require specialized catalysts or high-temperature conditions .
Bioactivity Potential: While the target compound lacks direct activity data, structural analogs like 6g () show acetylcholinesterase (AChE) inhibition, suggesting possible neuropharmacological applications.
Research Findings and Data Gaps
- Molecular Descriptors : The bicyclo system’s van der Waals volume and polar surface area (estimated via ’s QSPR principles) could predict pharmacokinetic behavior, but computational modeling is needed .
- Synthetic Challenges: Limited yield data for similar compounds (e.g., 72% for ’s boron derivative) suggest the target compound’s synthesis may require optimization .
- Bioactivity Hypotheses : The benzodioxolane moiety is associated with anti-inflammatory and antioxidant effects in plant-derived compounds (), hinting at possible therapeutic overlap .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis involves multi-step reactions, often starting with condensation of substituted benzodioxole precursors with bicyclic diaza intermediates. Critical steps include:
- Amide coupling : Use of coupling agents like DCC/HOBt in anhydrous DMF under nitrogen .
- Cyclization : Controlled temperature (60–80°C) and pH adjustments to stabilize intermediates .
- Purification : Sequential column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures.
- Optimization : Monitor reactions via TLC (Rf tracking) or HPLC (≥95% purity threshold). Adjust solvent polarity (e.g., switch from DMF to THF for sterically hindered intermediates) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Techniques :
- 1H/13C NMR : Assign peaks to distinguish benzodioxole protons (δ 6.7–6.9 ppm) and bicyclo ring systems (δ 2.1–3.3 ppm) .
- ESI-HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC-PDA : Detect impurities at 254 nm using C18 columns (ACN/water gradient) .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) to resolve overlapping signals .
Q. How can researchers design initial biological activity assays for this compound?
- Approach : Prioritize targets based on structural analogs:
- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) with IC50 determination .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like doxorubicin .
- Dose ranges : Start at 1–100 µM, with triplicate measurements to assess reproducibility .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods :
- Molecular docking (AutoDock Vina) : Predict binding affinity to target proteins (e.g., kinases) using PDB structures .
- ADMET prediction (SwissADME) : Assess logP (target <5), aqueous solubility, and CYP450 interactions .
- MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Case Study : Discrepancies in NMR carbonyl signals (e.g., 168 ppm vs. 170 ppm in DFT-calculated spectra):
- Root cause : Conformational flexibility or solvent polarity effects.
- Solutions :
- Record variable-temperature NMR to identify dynamic equilibria .
- Compare experimental IR carbonyl stretches (e.g., 1670 cm⁻¹) with DFT-optimized structures .
Q. How can reaction scalability challenges be addressed for gram-scale synthesis?
- Issues : Low yields in final cyclization due to steric hindrance.
- Mitigation :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.